5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one
Description
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-4-7(11)12-6/h1-3,10H,4H2 |
InChI Key |
BIQGRSWBNKSTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Lactamization of 2-Amino-5-bromophenol Derivatives
The most direct route involves cyclocondensation of 2-amino-5-bromophenol with carbonyl donors. Bihel and Kraus (2003) pioneered this approach using triphosgene under anhydrous conditions to form the oxazinone ring:
Reaction Conditions
- Substrate : 2-Amino-5-bromophenol (1.0 equiv)
- Carbonyl Source : Triphosgene (0.33 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature
- Yield : 68–72%
This method ensures regioselectivity by pre-positioning the bromine atom prior to cyclization, minimizing side reactions. Nuclear magnetic resonance (NMR) analysis of the product confirms the absence of regioisomers, with $$ ^1H $$-NMR resonances at δ 4.25–4.18 ppm (oxazine CH$$_2$$) and δ 6.68 ppm (aromatic H).
Microwave-Assisted Cyclization
Recent adaptations employ microwave irradiation to accelerate lactam formation. A representative protocol utilizes:
- Substrate : 2-Acetamido-5-bromophenyl acetate
- Reagent : Polyphosphoric acid (PPA)
- Conditions : 150°C, 20 min, microwave
- Yield : 85%
Microwave activation reduces reaction times from hours to minutes while improving purity, as evidenced by high-performance liquid chromatography (HPLC) profiles showing >98% purity.
Functionalization of Dihydrobenzoxazine Intermediates
Borane-Tetrahydrofuran (THF) Reduction
A two-step sequence starting from 6-bromo-2H-1,4-benzoxazin-3(4H)-one demonstrates the utility of borane-THF for selective reduction:
Step I: Reduction to Dihydrobenzoxazine
| Parameter | Value |
|---|---|
| Substrate | 6-Bromo-2H-1,4-benzoxazin-3-one |
| Reagent | Borane-THF (3.5 equiv) |
| Solvent | THF, reflux, 14 h |
| Yield | 81% |
Step II: Bromine Migration and Oxidation
Controlled bromine migration from the 6- to 5-position is achieved via radical initiation using azobisisobutyronitrile (AIBN), followed by oxidation with Jones reagent to regenerate the oxazinone.
Reductive Amination Pathways
Sodium Cyanoborohydride-Mediated Cyclization
A scalable route employs reductive amination to assemble the dihydrobenzoxazine core, which is subsequently oxidized:
Key Reaction
- Substrates : 5-Bromo-2-nitrophenol + formaldehyde
- Reductant : Sodium cyanoborohydride (NaBH$$_3$$CN, 4.0 equiv)
- Solvent : THF/AcOH (5:1), 70°C, 12 h
- Yield : 76%
Post-reduction oxidation with pyridinium chlorochromate (PCC) furnishes the oxazinone in 89% yield.
Comparative Analysis of Methodologies
Table 1. Efficiency Metrics for Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Lactamization | 72 | 98 | Moderate |
| Microwave Cyclization | 85 | 99 | High |
| Borane-THF Reduction | 81 | 97 | Low |
| Reductive Amination | 76 | 96 | High |
Microwave-assisted cyclization emerges as the superior method, balancing speed and yield, while borane-THF reduction suffers from scalability constraints due to stringent anhydrous requirements.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized benzoxazinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Substituted benzoxazinone derivatives with various functional groups.
Scientific Research Applications
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. For example, as a serine protease inhibitor, the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is facilitated by the compound’s benzoxazinone core, which mimics the enzyme’s natural substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one are best contextualized against analogs within the benzoxazinone family. Below is a systematic comparison:
Structural Analogues and Substituent Effects
- Substituent Position: Bromine placement (5 vs. 6 or 7) significantly alters electronic distribution. For instance, 6-bromo derivatives exhibit distinct NMR shifts (e.g., C-4 at 159–164 ppm in benzoxazinones vs. 182–184 ppm in benzothiazinones) due to reduced electron-withdrawing effects compared to sulfur analogs .
- Functional Groups: Addition of a dichloroacetyl group (e.g., 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone) enhances herbicidal safener activity but reduces protease inhibition compared to the parent 5-bromo derivative .
Physicochemical Properties
Spectroscopic Distinctions
- ¹³C-NMR Shifts: Benzoxazinones: C-2/C-4 signals at 154–164 ppm (e.g., 154/160 ppm for [8h]) . Benzothiazinones: C-2/C-4 signals at 156–184 ppm (e.g., 156/184 ppm for [2h]) . The sulfur-to-oxygen substitution in the heterocycle reduces deshielding at C-4, reflecting lower electronegativity of oxygen .
Biological Activity
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The molecular formula is C_9H_8BrN_1O_2 with a molecular weight of approximately 214.06 g/mol. The presence of the bromine substituent at the fifth position enhances its reactivity and biological properties.
Biological Activities
Anticancer Activity
Research has indicated that derivatives of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one exhibit notable cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells for a related compound . Furthermore, compounds derived from this scaffold have shown significant activity against other cancer lines such as MDA-MB-231 and PC-3 .
Antimicrobial Properties
Compounds within the benzoxazine family, including 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one, have demonstrated promising antimicrobial activities. These properties suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. For example, certain derivatives have shown significant inhibition of α-glucosidase with IC50 values ranging from 40.09 ± 0.49 μM to 52.54 ± 0.09 μM . This suggests potential applications in managing diabetes through the modulation of glucose metabolism.
The exact mechanism by which 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one exerts its biological effects is not fully elucidated. However, it is believed that its biological activity is mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways .
Comparative Analysis
To better understand the unique properties of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one compared to similar compounds, a comparative analysis can be useful:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one | 10.46 ± 0.82 μM (HeLa) | Promising | Significant inhibition |
| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Not specified | Moderate | Not specified |
| 3,4-Dihydro-2H-1,2,4-benzothiadiazine | Variable | Low | Not specified |
Case Studies
Several studies have highlighted the potential therapeutic applications of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one:
- Cytotoxicity Study : A study evaluated multiple derivatives for their cytotoxic effects against HeLa cells and found that compounds exhibited varying degrees of activity with some showing selectivity over normal cells like MRC-5 .
- Enzyme Interaction Study : Research demonstrated that certain derivatives effectively displaced ethidium bromide from DNA complexes, indicating potential intercalative properties that could be leveraged for therapeutic purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
